- Chemo- and Regioselective Dimerization of Terminal Alkynes Promoted by Methylaluminoxane, Organic Letters, 2000, 2(6), 737-740
Cas no 926-55-6 (2-Methylpent-1-en-3-yne)
2-Methylpent-1-en-3-yne structure
Product Name:2-Methylpent-1-en-3-yne
CAS No:926-55-6
MF:C6H8
MW:80.127721786499
CID:814010
Update Time:2023-11-22
2-Methylpent-1-en-3-yne Chemical and Physical Properties
Names and Identifiers
-
- 1-Penten-3-yne,2-methyl-
- 2-methylpent-1-en-3-yne
- 1-Penten-3-yne,2-methyl
- 2-Methyl-1-penten-3-yne
- 2-Methyl-pent-1-en-3-in
- 2-methyl-pent-1-en-3-yne
- 2-Methyl-penten-(1)-in-(3)
- Isopropenyl-methyl-acetylen
- Methyl-isopropenyl-acetylen
- 2-Methyl-1-penten-3-yne (ACI)
- Methylisopropenylacetylene
- 2-Methylpent-1-en-3-yne
-
- Inchi: 1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3
- InChI Key: KGIABMDFILVKGN-UHFFFAOYSA-N
- SMILES: C(C(C)=C)#CC
Computed Properties
- Exact Mass: 80.06260
Experimental Properties
- Density: 0,752 g/cm3
- Boiling Point: 82°C
- Refractive Index: 1.4002
- PSA: 0.00000
- LogP: 1.58580
2-Methylpent-1-en-3-yne Customs Data
- HS CODE:2901299090
- Customs Data:
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Methylpent-1-en-3-yne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M332444-25mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 25mg |
$161.00 | 2023-05-17 | ||
| TRC | M332444-100mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 100mg |
$592.00 | 2023-05-17 | ||
| TRC | M332444-250mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 250mg |
$ 800.00 | 2023-09-07 |
2-Methylpent-1-en-3-yne Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Benzene-d6
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 16 h, -10 °C; 1 - 2 h, rt
Reference
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
Production Method 3
Reaction Conditions
Reference
- Preparation and reactivity of organomagnesium and organochromium products from 5-bromo 1-en-3-ynes, Nouveau Journal de Chimie, 1979, 3(5), 321-7
Production Method 4
Reaction Conditions
Reference
- Bamford-Stevens reaction of 1-substituted 1-acylcyclopropanes, Zhurnal Organicheskoi Khimii, 1992, 28(2), 317-24
Production Method 5
Reaction Conditions
Reference
- Dimerization and codimerization of monosubstituted acetylenes in the presence of palladium complexes, Zhurnal Organicheskoi Khimii, 1983, 19(9), 1853-6
Production Method 6
Reaction Conditions
Reference
- The palladium catalyzed reaction of carbon dioxide with allene, Tetrahedron Letters, 1980, 21(32), 3021-4
Production Method 7
Reaction Conditions
Reference
- Palladium catalyzed reaction of 1,2-alkadienes with 1-alkynes, United States, , ,
Production Method 8
Reaction Conditions
Reference
- 2-Chloro-3,3-dimethylmethylenecyclopropane, Chemistry & Industry (London, 1967, (47),
Production Method 9
Reaction Conditions
1.1 Catalysts: [Bis(trimethylsilyl)methyl]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopent… Solvents: Benzene
Reference
- Reactions of yttrium-carbon bonds with active hydrogen-containing molecules. A useful synthetic method for permethylyttrocene derivatives, Organometallics, 1987, 6(10), 2053-60
Production Method 10
Reaction Conditions
1.1 Catalysts: Hafnium, dimethylbis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Dichloromethane-d2
Reference
- Catalytic Dimerization of Terminal Alkynes by a Hafnium Carboranyl Complex. A "Self-Correcting" Catalyst, Organometallics, 1997, 16(21), 4508-4510
Production Method 11
Reaction Conditions
1.1 Catalysts: Uranium(1+), tris(N-ethylethanaminato)-, tetraphenylborate(1-) (1:1) Solvents: Toluene-d8
Reference
- Diverse catalytic activity of the cationic actinide complex [(Et2N)3U][BPh4] in the dimerization and hydrosilylation of terminal alkynes. Characterization of the first f-element alkyne π-complex [(Et2N)2U(CCtBu)(η2-HCCtBu)][BPh4], Journal of Organometallic Chemistry, 2000, 604(1), 83-98
Production Method 12
Reaction Conditions
1.1 Catalysts: Dibutyl[(dimethylsilylene)bis[(1,2,3,4,5-η)-2,3,4,5-tetramethyl-2,4-cyclopentadi… Solvents: Benzene
Reference
- The Catalytic Effect in Opening an Organoactinide Metal Coordination Sphere: Regioselective Dimerization of Terminal Alkynes and Hydrosilylation of Alkynes and Alkenes with PhSiH3 Promoted by Me2SiCp''2ThnBu2, Organometallics, 2001, 20(24), 5084-5104
Production Method 13
Reaction Conditions
1.1 Reagents: Ammonia , Sodium amide Solvents: Isopropanol , Acetone , Water ; 5 min, cooled; 40 min, cooled
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
Reference
- Synthesis of (+)-Discodermolide by Catalytic Stereoselective Borylation Reactions, Angewandte Chemie, 2014, 53(36), 9632-9636
Production Method 14
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 1 h, rt
1.2 0 °C; 0 °C → rt; 1 h, rt
Reference
- Preparation of pyridines and pyrazines as Nrf2 inhibitors and uses thereof cross-reference to related applications, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
- The preparation and lithiation of 1-halogenocyclopropenes, Journal of the Chemical Society, 1986, (10), 1845-53
Production Method 16
Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide
Reference
- Reactions of unsaturated compounds. LIV. Syntheses based on substituted vinylethynylcarbinyl halides, Armyanskii Khimicheskii Zhurnal, 1978, 31(10), 750-6
Production Method 17
Reaction Conditions
Reference
- Reactions of unsaturated compounds. XXXIX. Synthesis of alkenylallenes by reduction of enynic chlorides with a zinc-copper pair, Armyanskii Khimicheskii Zhurnal, 1977, 30(4), 306-11
Production Method 18
Reaction Conditions
Reference
- Allylation products of 1-alkynes, Justus Liebigs Annalen der Chemie, 1975, (11), 2130-57
Production Method 19
Reaction Conditions
Reference
- Reactions of acetylenic chlorides with hydrazines. IV. Reaction of tertiary alkylacetylenic chlorides with hydrazines, Zhurnal Organicheskoi Khimii, 1968, 4(10), 1752-8
Production Method 20
Reaction Conditions
1.1 Solvents: Benzene-d6 ; 10 s, rt
Reference
- Binding Two C2 Units to an Electron-Rich Transition-Metal Center: The Interplay of Alkyne(alkynyl), Bisalkynyl(hydrido), Alkynyl(vinylidene), Alkynyl(allene), Alkynyl(olefin), and Alkynyl(enyne) Rhodium Complexes, Organometallics, 2004, 23(24), 5713-5728
2-Methylpent-1-en-3-yne Raw materials
2-Methylpent-1-en-3-yne Preparation Products
2-Methylpent-1-en-3-yne Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
926-55-6 (2-Methylpent-1-en-3-yne) Related Products
- 23056-94-2(2-Methyl-1-hexen-3-yne)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk